molecular formula C23H25ClN2O3 B11142258 [4-(4-chlorophenyl)-4-hydroxypiperidino][1-(2-methoxyethyl)-1H-indol-6-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidino][1-(2-methoxyethyl)-1H-indol-6-yl]methanone

Cat. No.: B11142258
M. Wt: 412.9 g/mol
InChI Key: KSDXWXVCSOZXNW-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-4-hydroxypiperidino][1-(2-methoxyethyl)-1H-indol-6-yl]methanone is a complex organic compound that features a combination of piperidine and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidino][1-(2-methoxyethyl)-1H-indol-6-yl]methanone typically involves multiple steps. One common approach starts with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which is then reacted with 1-(2-methoxyethyl)-1H-indole-6-carboxaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(4-chlorophenyl)-4-hydroxypiperidino][1-(2-methoxyethyl)-1H-indol-6-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohols or amines.

Scientific Research Applications

[4-(4-chlorophenyl)-4-hydroxypiperidino][1-(2-methoxyethyl)-1H-indol-6-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidino][1-(2-methoxyethyl)-1H-indol-6-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features.

    1-(2-methoxyethyl)-1H-indole-6-carboxaldehyde: Another compound used in the synthesis of the target molecule.

Uniqueness

[4-(4-chlorophenyl)-4-hydroxypiperidino][1-(2-methoxyethyl)-1H-indol-6-yl]methanone is unique due to its combination of piperidine and indole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-(2-methoxyethyl)indol-6-yl]methanone

InChI

InChI=1S/C23H25ClN2O3/c1-29-15-14-25-11-8-17-2-3-18(16-21(17)25)22(27)26-12-9-23(28,10-13-26)19-4-6-20(24)7-5-19/h2-8,11,16,28H,9-10,12-15H2,1H3

InChI Key

KSDXWXVCSOZXNW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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